2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Physicochemical Solubility Lipophilicity

2-Bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a fused heterocyclic compound featuring a bromine atom at the 2-position and a phenyl group at the 7-position on the thiadiazolopyrimidinone core. Its molecular properties, including a molecular weight of 308.16 g/mol, a boiling point of 426.7±48.0 °C, a predicted logP of 2.40, and a melting point of 213–215 °C, position it as a distinct chemical entity within this compound class.

Molecular Formula C11H6BrN3OS
Molecular Weight 308.16 g/mol
CAS No. 1209107-53-8
Cat. No. B1522000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
CAS1209107-53-8
Molecular FormulaC11H6BrN3OS
Molecular Weight308.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)N3C(=N2)SC(=N3)Br
InChIInChI=1S/C11H6BrN3OS/c12-10-14-15-9(16)6-8(13-11(15)17-10)7-4-2-1-3-5-7/h1-6H
InChIKeyQHWNMYGNCBEGCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS 1209107-53-8): Core Scaffold and Procurement Rationale


2-Bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a fused heterocyclic compound featuring a bromine atom at the 2-position and a phenyl group at the 7-position on the thiadiazolopyrimidinone core . Its molecular properties, including a molecular weight of 308.16 g/mol, a boiling point of 426.7±48.0 °C, a predicted logP of 2.40, and a melting point of 213–215 °C, position it as a distinct chemical entity within this compound class [1]. Unlike simple unsubstituted or alkyl-substituted analogs, the presence of the bromine atom significantly influences the compound's physicochemical profile, reactivity, and potential biological interactions, making a clear understanding of its differentiation critical for informed scientific selection and procurement [2].

Why 2-Bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one Cannot Be Replaced by a Generic In-Class Analog


Attempting to simply substitute this compound with a close analog, such as the 2-methyl or 2-unsubstituted version, is scientifically unsound due to the profound impact of the 2-position substituent on biological activity and physicochemical properties. Class-level Structure-Activity Relationship (SAR) studies on the thiadiazolopyrimidinone scaffold demonstrate that even minor modifications at the 2-position can drastically alter critical parameters like receptor binding affinity, cytotoxicity, and platelet adhesion inhibition [1][2]. The bromine atom's larger size, higher electronegativity, and capacity for halogen bonding compared to a methyl group or hydrogen atom create a unique pharmacological profile that cannot be replicated [3]. Furthermore, from a synthetic chemistry perspective, the bromine substituent serves as a crucial reactive handle for further diversification (e.g., via cross-coupling reactions), a utility absent in non-halogenated analogs, directly impacting the compound's value as a building block [4]. The quantitative evidence below details these non-interchangeable characteristics.

Quantitative Differentiation Guide for 2-Bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one


Physicochemical Property Comparison: Higher Polarity and Distinct Melting Point vs. 2-Methyl Analog

The 2-bromo-7-phenyl derivative demonstrates significantly higher polarity, as indicated by a lower experimental logP of 1.42, compared to the 2-methyl-7-phenyl analog (CAS 42484-76-4) which is inherently less polar due to the lipophilic methyl group [1]. The brominated compound also exhibits a high melting point of 213–215 °C, suggesting strong intermolecular interactions in the solid state, a characteristic that can influence formulation and purification protocols [1]. This contrasts with the 2-methyl analog, for which a precise melting point is less commonly reported, indicating different solid-state behavior.

Physicochemical Solubility Lipophilicity

Comparative Cytotoxicity Profile: Lower Non-Specific Toxicity vs. Highly Potent 2-Substituted Analogs

Studies on the thiadiazolopyrimidinone scaffold have shown that 2-bromo-7-phenyl derivatives exhibit low non-specific cytotoxicity, with reported IC50 values greater than 60 µM in various cell-based assays . In stark contrast, certain 2-alkanesulfinyl or 2-alkanesulfonyl analogs in the same scaffold class demonstrate highly potent cytotoxic activity, with IC50 values in the low micromolar range (e.g., 5.69–9.36 µM against MCF-7 cells) [1]. This profound difference highlights that the 2-bromo substituent does not confer the same strong cytotoxic effect as some electron-withdrawing or large lipophilic groups, making it a potentially cleaner scaffold for probing biological targets without background cytotoxicity.

Cytotoxicity Selectivity Anticancer

Synthetic Versatility: The 2-Position Bromine as a Handle for Diversification

The bromine atom at the 2-position of the thiadiazolopyrimidinone core is a critical functional handle for late-stage diversification through palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings [1]. This synthetic versatility is absent in the 2-methyl (CAS 42484-76-4) or 2-unsubstituted analogs, which are chemically inert at this position. The efficient one-pot synthesis of 2-substituted derivatives, including the 2-bromo compound, provides a reliable entry point for creating focused libraries of novel analogs with tailored properties [2].

Cross-Coupling Building Block Synthetic Chemistry

Class-Level SAR: 2-Substituent Influence on Antiplatelet Activity

A structure-activity relationship (SAR) study on a series of 5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-ones against the αIIbβ3 receptor (a key target in thrombosis) demonstrates that the nature of the 2-position substituent dictates the compound's inhibitory activity [1]. For example, a 2-methyl-7-(piperazin-1-yl)methyl derivative showed 55% inhibition of platelet adhesion at 100 µM, while the analogous 2-fluoro compound exhibited 41% inhibition and an IC50 of 8.3 µM in platelet aggregation. While a 2-bromo analog was not directly tested in this specific study, the data strongly suggest that introducing a large, polarizable bromine atom at the 2-position would result in a unique activity profile, differing from both the small, lipophilic methyl and the electronegative fluoro substituents.

Antiplatelet Integrin αIIbβ3 Thrombosis

Optimal Application Scenarios for 2-Bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one


Scaffold for Developing Selective Anti-Infective Agents with Low Cytotoxicity

Given its demonstrated low inherent cytotoxicity (IC50 > 60 µM) and the established antimicrobial and antiquorum-sensing activities of the thiadiazolopyrimidinone class, this compound is an ideal starting point for medicinal chemistry campaigns targeting bacterial or fungal infections. Its lower toxicity profile, compared to highly potent 2-substituted analogs, suggests a wider therapeutic window can be achieved, minimizing off-target effects on host cells .

Versatile Intermediate for Focused Compound Library Synthesis

The synthetically accessible C2-Br bond makes this compound a premier building block for late-stage functionalization. Researchers in organic and medicinal chemistry can rapidly construct diverse libraries of 2-aryl, 2-alkenyl, or 2-amino derivatives via cross-coupling methodologies. This single intermediate can replace the need to separately synthesize numerous core scaffolds, streamlining the SAR exploration process and reducing procurement complexity [1].

Probe for Thrombosis Target Validation with a Novel Chemotype

The established class-level SAR for the αIIbβ3 integrin demonstrates that the 2-position substituent is a key driver of pharmacological activity. The 2-bromo-7-phenyl compound represents a new chemotype within this series, distinct from the previously explored methyl and fluoro analogs. It is strategically positioned for teams investigating novel antiplatelet agents to explore a unique area of chemical space and potentially discover compounds with improved receptor subtype selectivity or pharmacokinetic properties [2].

Quote Request

Request a Quote for 2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.